N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring, the cyclohexyl group attachment, and the sulfonamide linkage. Common synthetic routes may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Attachment of the pyridin-3-yl group: This step often involves nucleophilic substitution reactions.
Formation of the cyclohexyl group: This can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.
Sulfonamide linkage: This is typically formed by reacting the thiophene-2-sulfonyl chloride with the amine group of the cyclohexyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares the sulfonamide and pyridine features but differs in the cyclohexyl and oxadiazole components.
Imidazole-containing compounds: These compounds also feature heterocyclic structures and are known for their broad range of biological activities.
Uniqueness
N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is unique due to its combination of the oxadiazole ring with the cyclohexyl and thiophene sulfonamide groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c22-26(23,14-7-5-11-25-14)21-17(8-2-1-3-9-17)16-19-15(20-24-16)13-6-4-10-18-12-13/h4-7,10-12,21H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKWLHUMKSFORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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